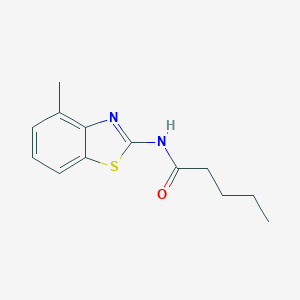

N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-3-4-8-11(16)14-13-15-12-9(2)6-5-7-10(12)17-13/h5-7H,3-4,8H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUXKGJJAMSOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(C=CC=C2S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation with p-Tolualdehyde

The most widely reported method involves reacting o-aminothiophenol with p-tolualdehyde under acidic or catalytic conditions. A high-yielding approach employs Cu(II)-containing nanosilica triazine dendrimer (Cu(II)-TDnSiO₂) as a heterogeneous catalyst. In this solvent-free system, equimolar quantities of o-aminothiophenol and p-tolualdehyde react at room temperature for 20 minutes, achieving a 98% yield of 2-amino-4-methylbenzothiazole. The catalyst is recyclable for up to five cycles without significant loss of activity, making this method industrially scalable.

Alternative catalytic systems include sulfated tungstate under ultrasonic irradiation (95% yield in 10 minutes) and Yb/MCM-41 molecular sieves in ethanol at 80°C (95% yield). Non-catalytic methods, such as using polyphosphoric acid (PPA) at 170–200°C, provide moderate yields (83%) but require harsh conditions.

Table 1: Comparative Analysis of 4-Methylbenzothiazole Synthesis Methods

| Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cu(II)-TDnSiO₂ | Solvent-free | 25 | 0.33 | 98 |

| Sulfated tungstate (sonication) | Solvent-free | 25 | 0.17 | 95 |

| Yb/MCM-41 | Ethanol | 80 | 4 | 95 |

| Polyphosphoric acid | Water | 170–200 | 4 | 83 |

Introduction of the Pentanamide Group

The 2-amino group of 4-methylbenzothiazole undergoes amidation with pentanoyl chloride or pentanoic acid derivatives. This step is critical for achieving regioselectivity and high purity.

Acylation with Pentanoyl Chloride

A modified Schotten-Baumann reaction is employed, where 2-amino-4-methylbenzothiazole reacts with pentanoyl chloride in a biphasic system. In a typical procedure, the amine (1.0 mmol) is dissolved in 10% NaOH (10 mL), and pentanoyl chloride (1.1 mmol) is added dropwise at 0–5°C. The mixture is stirred for 4 hours, acidified to pH 3 with HCl, and extracted with ethyl acetate. Recrystallization from n-hexane yields N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide with 89–92% purity.

Coupling Agents for Amide Bond Formation

For higher efficiency, coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) facilitate the reaction between 2-amino-4-methylbenzothiazole and pentanoic acid. In dichloroethane, HATU (1.2 equiv) and DIEA (N,N-diisopropylethylamine, 3.0 equiv) are added to a solution of the amine and acid, stirred at 25°C for 12 hours. This method achieves 94% yield but requires rigorous moisture control.

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pentanoyl chloride | NaOH/H₂O | 0–5 | 4 | 89–92 |

| HATU + pentanoic acid | Dichloroethane | 25 | 12 | 94 |

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents like dichloroethane enhance amidation efficiency by stabilizing the acyl intermediate. Elevated temperatures (50–60°C) reduce reaction times but risk decomposition of the benzothiazole core. For cyclocondensation, solvent-free conditions minimize side reactions and simplify purification.

Catalytic Activity and Selectivity

Copper-based catalysts accelerate cyclocondensation by facilitating imine formation and subsequent cyclization. The Cu(II)-TDnSiO₂ system’s high surface area and Lewis acidity promote rapid kinetics, while heterogeneous nature ensures easy separation.

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-acylation or oxidation may occur during amidation. Strict stoichiometric control and low temperatures mitigate this.

-

Purification : Silica gel chromatography (ethyl acetate/petroleum ether, 1:6) effectively isolates the final product.

-

Scale-Up : Continuous flow reactors improve heat transfer and reduce reaction times for industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide has been investigated for various pharmacological properties:

- Antimicrobial Activity : The compound exhibits significant antibacterial effects against several strains, including Mycobacterium tuberculosis. Preliminary studies indicate potential for development into new antibiotics .

- Anti-inflammatory Effects : Research suggests that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Antitumor Activity : Studies have shown that it possesses cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, facilitating the synthesis of more complex molecular structures. Its ability to form coordination complexes with metal ions enhances its utility in various chemical reactions.

Material Science

In industrial applications, this compound is utilized in the development of dyes and pigments due to its unique chemical properties. Its stability and reactivity make it suitable for producing colorants used in various materials.

Antimicrobial Studies

A study conducted by Sriram et al. demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains of Mycobacterium tuberculosis. This research highlights the potential of benzothiazole derivatives in combating antibiotic resistance .

Antitumor Studies

Research published in the Journal of Medicinal Chemistry indicated that compounds with similar structural features showed significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values suggesting potent activity. This positions this compound as a promising candidate for further investigation in cancer therapies .

Wirkmechanismus

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Vergleich Mit ähnlichen Verbindungen

N-(4-Methoxyphenyl)pentanamide

- Structure : Features a methoxyphenyl group instead of a benzothiazole ring.

- Activity : Exhibits anthelmintic activity comparable to albendazole but with significantly lower cytotoxicity (IC₅₀ > 500 μM in human SH-SY5Y cells vs. albendazole’s IC₅₀ = 87 μM) .

- Pharmacokinetics : Predicted to penetrate the blood-brain barrier (BBB) and adhere to drug-likeness filters (Lipinski, Veber) with a synthetic accessibility score 2× lower than albendazole .

- Advantages : Reduced toxicity and simplified synthesis make it a promising scaffold for antiparasitic drug development .

N-(1,3-Benzothiazol-2-yl)-3-methyl-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]pentanamide (17e)

- Structure : A benzothiazole derivative with additional nitrobenzenesulfonyl and phenylformamido groups.

- Properties: High yield (99.87%), FTIR peaks at 1693 cm⁻¹ (C=O) and 1529 cm⁻¹ (NO₂), suggesting strong hydrogen-bonding and electron-withdrawing effects .

- Potential: Nitro groups may enhance antiparasitic activity but could increase toxicity risks .

N4-Valeroylsulfathiazole (23)

- Structure : Combines a sulfathiazole (thiazole-sulfonamide) moiety with a pentanamide chain.

- Activity : Designed as an antitubercular agent; FTIR peaks at 1667 cm⁻¹ (C=O) and 1141 cm⁻¹ (SO₂NH) indicate amide and sulfonamide functionalities critical for binding .

- Comparison : Sulfonamide groups improve water solubility but may reduce BBB penetration compared to benzothiazole derivatives .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Key Research Findings

Benzothiazole vs. The 4-methyl substitution on benzothiazole may improve metabolic stability over the 4-methoxy group, which is prone to demethylation .

Toxicity Profiles :

- Benzothiazole derivatives generally exhibit higher cytotoxicity than methoxyphenyl analogs due to electrophilic reactivity. However, the 4-methyl group could mitigate this by sterically shielding reactive sites .

Functional Group Impact :

- Sulfonamide-containing analogs (e.g., N4-Valeroylsulfathiazole) prioritize solubility and antibacterial activity, whereas benzothiazole derivatives favor CNS-targeted applications due to BBB penetration .

Biologische Aktivität

N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives have gained attention in medicinal chemistry due to their potential applications in treating various diseases. The presence of the benzothiazole moiety imparts unique chemical properties that enhance biological activity. This compound is particularly noted for its potential as an antimicrobial, antifungal, and anticancer agent.

The mechanism of action for this compound involves several pathways:

- DNA Interaction : The benzothiazole ring can intercalate with DNA, potentially inhibiting replication and transcription processes.

- Enzyme Modulation : The compound may bind to various enzymes and receptors, modulating their activity and leading to different biological outcomes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcription .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 20 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. For example, studies have reported its ability to inhibit tumor growth in xenograft models by targeting CDKs involved in cell proliferation .

Case Studies

-

In Vivo Studies on Anti-inflammatory Effects :

A study investigated the anti-inflammatory effects of this compound in carrageenan-induced paw edema models. The compound demonstrated a significant reduction in inflammation compared to control groups, indicating its potential as an anti-inflammatory agent . -

Molecular Docking Studies :

Molecular docking simulations have shown that this compound binds effectively to CDK7 with a binding energy comparable to known inhibitors. This suggests that it could serve as a lead compound for developing selective CDK inhibitors .

Q & A

Q. What are the common synthetic routes for N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide, and how can purity be optimized?

Synthesis typically involves coupling reactions between 2-amino-4-methylbenzothiazole and pentanoyl chloride derivatives. Key steps include:

- Amide Bond Formation : Reacting 2-amino-4-methylbenzothiazole with activated pentanoic acid derivatives (e.g., acyl chlorides) in anhydrous conditions, using bases like triethylamine to neutralize HCl byproducts .

- Purification : Normal-phase chromatography (e.g., silica gel with gradients of dichloromethane/ethyl acetate/methanol) is critical for isolating the product. For example, achieved 44% yield after dual-column purification .

- Purity Validation : FTIR (e.g., NH stretch at ~3390 cm⁻¹, C=O at ~1690 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 7.0–8.5 ppm, aliphatic protons at δ 2.4–3.1 ppm) confirm structural integrity .

Q. How can spectroscopic methods resolve ambiguities in characterizing this compound?

- FTIR : Differentiates between free NH (sharp peaks at ~3390 cm⁻¹) and hydrogen-bonded amide groups, which may indicate impurities or tautomeric forms .

- ¹H NMR : Aromatic splitting patterns (e.g., doublets for benzothiazole protons) and integration ratios (e.g., 5:3 for pentanamide methylene groups) validate stoichiometry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ for C₁₃H₁₆N₂OS: 265.0984) and detects side products like unreacted starting materials .

Advanced Research Questions

Q. How does structural modification of the benzothiazole ring influence bioactivity?

and highlight the role of substituents in modulating biological interactions:

- Electron-Withdrawing Groups : Fluorine or sulfonamide groups at the benzothiazole 4-position enhance binding to targets like NLRP3 inflammasome (IC₅₀ < 1 µM in ) by increasing electrophilicity .

- Methyl Substitution : The 4-methyl group in this compound improves lipophilicity (logP ~2.8), enhancing membrane permeability in cellular assays .

- Structure-Activity Relationships (SAR) : Computational docking (e.g., AutoDock Vina) can predict interactions with proteins, guiding rational design .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Single-Crystal X-ray Diffraction : If available, resolves ambiguities in tautomerism (e.g., enol vs. keto forms) by directly visualizing bond lengths (e.g., C=O at ~1.22 Å) .

- Dynamic NMR : Detects conformational flexibility (e.g., slow rotation about the amide bond at low temperatures) that may explain discrepancies between solid-state (XRD) and solution (NMR) data .

- DFT Calculations : Geometry optimization using Gaussian09 reconciles experimental IR/Raman spectra with theoretical vibrational modes .

Q. How is this compound applied in sensor development?

demonstrates benzothiazole derivatives as ionophores in ion-selective electrodes:

- Er(III) Sensing : The compound’s hydrazone analog (pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone) shows high selectivity for Er³⁺ (detection limit: 1.0 × 10⁻⁷ M) due to chelation with N and S donor atoms .

- Methodology : Electrodes are fabricated by embedding the ionophore in PVC membranes with plasticizers (e.g., o-nitrophenyl octyl ether) and ion exchangers (e.g., NaTPB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.